(Ra,S,S)-SpiroBOX
Overview
Description
®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane is a complex organic compound that features a unique spirobiindane core with two oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane typically involves the formation of the oxazole rings followed by their attachment to the spirobiindane core. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high regioselectivity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of complex molecules. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole rings or the spirobiindane core, leading to different reduced forms of the compound.
Substitution: The phenyl groups on the oxazole rings can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole rings can yield oxazole N-oxides, while substitution reactions can introduce new functional groups onto the phenyl rings.
Scientific Research Applications
®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Mechanism of Action
The mechanism of action of ®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane involves its interaction with specific molecular targets. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. The spirobiindane core provides structural rigidity, which can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,5-disubstituted oxazoles share similar structural features and reactivity patterns.
Spirobiindane Derivatives: Other spirobiindane compounds with different substituents can be compared in terms of their chemical properties and applications.
Uniqueness
®-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane is unique due to its combination of oxazole rings and a spirobiindane core, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in various scientific fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-38-33(36-29)27-15-7-13-25-17-19-35(31(25)27)20-18-26-14-8-16-28(32(26)35)34-37-30(22-39-34)24-11-5-2-6-12-24/h1-16,29-30H,17-22H2/t29-,30-,35?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHZICAZAUZFM-NYHVVPQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586515 | |
Record name | (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-21-8 | |
Record name | (4S,4'S)-2,2'-(2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(4-phenyl-4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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